Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate
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Overview
Description
Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, also known as MBFF, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MBFF belongs to the class of benzofuran-2-carboxamide derivatives, which have shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has several advantages for use in lab experiments, including its high purity and yield, and its potent activity in various biological assays. However, Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate also has some limitations, including its relatively high cost and limited availability. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate is a synthetic compound, and its synthesis requires specialized equipment and expertise, which may limit its use in some laboratories.
Future Directions
The potential applications of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate in drug discovery and development are vast, and there are several future directions for research in this area. One direction is to further investigate the mechanism of action of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, and to identify its specific targets in cells and tissues. Another direction is to explore the potential of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammatory disorders, and bacterial infections. Finally, future research could focus on the optimization of the synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, to improve its yield and reduce its cost, making it more accessible to researchers in the scientific community.
Synthesis Methods
The synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate involves a multi-step process that starts with the preparation of 4-(2-fluoro-3-nitrophenyl)-1,3-dioxo-2-isoindolinecarboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with 2-amino-5-fluorobenzoic acid to yield the target compound, Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate. The synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been reported in several scientific journals, and the procedure has been optimized to yield high purity and yield.
Scientific Research Applications
Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c1-26-21(25)13-6-8-17(16(22)10-13)23-20(24)19-11-15-14-5-3-2-4-12(14)7-9-18(15)27-19/h2-11H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWMVBAMMRCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.